2-Methylstyrene
Overview
Description
2-Methylstyrene, also known as 2-vinyltoluene, is an organic compound with the molecular formula C9H10. It is a colorless liquid with a characteristic aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the second position of the benzene ring. It is primarily used as a monomer in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylstyrene can be synthesized through several methods. One common method involves the Wittig reaction, where benzaldehyde reacts with (triphenylphosphoranylidene) ethane in the presence of a base to form this compound . The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of 2-methyl-1-phenyl-1-propene. This process is conducted at high temperatures in the presence of a catalyst, such as iron oxide, to yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Hydrogenation of this compound yields 2-methylphenylethane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Sulfuric acid or chlorosulfonic acid can be used for sulfonation reactions.
Major Products Formed:
Oxidation: 2-Methylbenzaldehyde, 2-methylbenzoic acid.
Reduction: 2-Methylphenylethane.
Substitution: this compound sulfonic acid.
Scientific Research Applications
2-Methylstyrene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: Research on this compound derivatives has shown potential in developing new materials for biomedical applications.
Medicine: While not directly used in medicine, its derivatives are studied for their potential use in drug delivery systems.
Industry: It is employed in the production of resins and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-methylstyrene primarily involves its ability to undergo polymerization. The vinyl group in this compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for various industrial applications .
Comparison with Similar Compounds
Styrene: The parent compound of 2-methylstyrene, used extensively in the production of polystyrene.
α-Methylstyrene: Similar to this compound but with the methyl group at the alpha position.
4-Methylstyrene: Another derivative with the methyl group at the fourth position, used in similar applications as this compound.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable polymers makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-ethenyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWEEGUWXZOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-21-2 | |
Record name | Benzene, 1-ethenyl-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25087-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2060599 | |
Record name | o-Vinyltoluene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Poly(vinyltoluene) | |
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Record name | 2-VINYL TOLUENE | |
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Boiling Point |
170 °C | |
Record name | 2-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c. | |
Record name | 2-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble) | |
Record name | 2-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 2-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 2-VINYL TOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
Record name | 2-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid | |
CAS No. |
611-15-4, 9017-21-4 | |
Record name | 2-Methylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Ethenyl-2-methylbenzene | |
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Record name | Benzene, ethenylmethyl-, homopolymer | |
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Record name | Benzene, ethenylmethyl-, homopolymer | |
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Record name | o-Vinyltoluene | |
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Record name | 2-methylstyrene | |
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Record name | 2-VINYLTOLUENE | |
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Record name | 2-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
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Record name | 2-VINYL TOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
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Melting Point |
-68.50 °C, -69 °C | |
Record name | 2-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylstyrene?
A1: this compound has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to study this compound, including:
- Electron Spin Resonance (ESR) Spectroscopy: This technique revealed that radicals produced during electron beam grafting of styrene derivatives onto poly(tetrafluoroethylene-co-hexafluoro propylene) films persist for extended periods, even at room temperature, allowing for continuous grafting. []
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR was utilized to analyze the gas-phase products formed during the ozonolysis of this compound in atmospheric simulation chambers. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Solid-State 13C{1H} CP/MAS NMR: This technique confirmed the purity and high degree of cross-linking in polymers formed from the reaction of 1,3,5-tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene and ethylenediamine. []
- 13C NMR: This method was employed to study the reactivity ratios of dimethylamino(methyl)styrene isomers during radical copolymerization with styrene, providing insights into their electronic properties and reactivity. []
Q3: How is this compound used in material science?
A3: this compound serves as a valuable monomer in polymer synthesis. It can be copolymerized with other monomers like styrene, α-olefins, and maleic anhydride to create materials with desired properties. [, , , ] For instance, copolymerization with chiral α-olefins yields optically active hydrocarbon polymers. []
Q4: What are the key products formed during the ozonolysis of this compound?
A4: The ozonolysis of this compound primarily yields formaldehyde, o-tolualdehyde (in the gas phase), and o-toluic acid (in the particulate phase). [] This reaction is significantly less efficient in forming secondary organic aerosol (SOA) compared to the ozonolysis of indene due to the formation of fewer condensable products. []
Q5: How does the structure of this compound influence its reactivity in ozonolysis?
A5: In this compound, the ozone predominantly adds to the less sterically hindered, monosubstituted double bond. [] This results in the formation of a single C8-monofunctionalized Criegee intermediate, leading to more volatile products and lower SOA mass compared to indene ozonolysis. []
Q6: Can chiral manganese-salen complexes catalyze the asymmetric epoxidation of this compound?
A6: Yes, chiral manganese-salen complexes effectively catalyze the asymmetric epoxidation of (Z)-2-methylstyrene. [] The synthesized p-acylthio(phenylacetylene)n substituted chiral manganese salen complexes, for example, achieve high diastereoselectivities (up to 20:1) and enantioselectivities (up to 89% ee). []
Q7: Have computational methods been used to study the reactions of this compound?
A7: Yes, density functional theory (DFT) calculations, specifically using the B3LYP functional, have been employed to investigate the acid-catalyzed and non-catalyzed ring-opening reactions of trans-2-methylstyrene oxide with acetate. [] These calculations provide insights into the reaction mechanism and energetics, contributing to our understanding of epoxide hydrolase catalysis. []
Q8: How are atmospheric concentrations of this compound and its degradation products measured?
A9: Researchers utilize techniques like thermal desorption chemical ionization aerosol mass spectrometry (TDCIAMS), gas chromatography coupled with mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FTIR) to analyze the composition of secondary organic aerosols (SOA) formed from the atmospheric degradation of compounds like this compound. [, ]
Q9: What is the environmental impact of this compound?
A10: this compound is considered an anthropogenic volatile organic compound (VOC). Its release into the atmosphere contributes to the formation of secondary organic aerosols (SOA) through reactions with atmospheric oxidants such as ozone and hydroxyl radicals. [, ] These aerosols have implications for air quality, climate change, and human health.
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